molecular formula C22H17N2NaO5S B12697471 Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate CAS No. 93904-39-3

Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate

Cat. No.: B12697471
CAS No.: 93904-39-3
M. Wt: 444.4 g/mol
InChI Key: CELSKHGNWHNXED-UHFFFAOYSA-M
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Description

Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate is an anthraquinone-derived sulfonated compound primarily used as a dye and functional material. Its molecular formula is C₂₂H₁₇N₂O₅S·Na, with a molecular weight of 444.436 g/mol (sodium salt form) . The structure features an anthraquinone core substituted with a methyl group at position 3, an amino group at position 4, and a toluenesulfonate group at position 2 of the anthracene ring. The sodium sulfonate moiety enhances water solubility, making it suitable for applications in textiles, cosmetics, and industrial coatings .

Properties

CAS No.

93904-39-3

Molecular Formula

C22H17N2NaO5S

Molecular Weight

444.4 g/mol

IUPAC Name

sodium;5-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-2-methylbenzenesulfonate

InChI

InChI=1S/C22H18N2O5S.Na/c1-11-7-8-13(10-17(11)30(27,28)29)24-16-9-12(2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

CELSKHGNWHNXED-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Anthracene Derivative Functionalization

The synthesis begins with the functionalization of anthracene derivatives. The anthracene core is oxidized to introduce ketone groups at the 9 and 10 positions, forming anthraquinone derivatives.

Amination Reaction

An amine group is introduced at the desired position through nucleophilic substitution or reductive amination. This step ensures the attachment of the amino group to the anthracene framework.

Coupling with Toluene Sulfonic Acid Derivative

The next step involves coupling the functionalized anthracene derivative with a toluene sulfonic acid derivative. This reaction typically employs condensation techniques under acidic or basic conditions to form a stable amide linkage.

Neutralization

The final product is neutralized using a sodium salt (e.g., sodium hydroxide or sodium carbonate) to convert the sulfonic acid group into its sodium salt form, enhancing water solubility.

Detailed Preparation Methodology

Example Procedure:

  • Oxidation of Anthracene :

    • React anthracene with an oxidizing agent such as chromium trioxide ($$ CrO3 $$) or potassium dichromate ($$ K2Cr2O7 $$) in an acidic medium (e.g., sulfuric acid).
    • This forms anthraquinone derivatives with ketone functionality at positions 9 and 10.
  • Amination :

    • Treat the anthraquinone derivative with ammonia or an amine source under reductive conditions.
    • Use catalysts like palladium on carbon ($$ Pd/C $$) or Raney nickel to facilitate hydrogenation.
  • Sulfonation of Toluene :

    • React toluene with concentrated sulfuric acid ($$ H2SO4 $$) at elevated temperatures to produce toluene sulfonic acid.
    • Ensure regioselectivity by controlling reaction parameters (e.g., temperature and acid concentration).
  • Coupling Reaction :

    • Mix the aminated anthraquinone derivative with toluene sulfonic acid or its activated ester.
    • Use a dehydrating agent such as thionyl chloride ($$ SOCl_2 $$) or carbodiimides (e.g., DCC) to promote amide bond formation.
  • Neutralization and Purification :

    • Neutralize the reaction mixture with sodium hydroxide.
    • Purify the product via recrystallization from water or a suitable organic solvent.
    • Confirm purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Analytical Techniques for Verification

To ensure successful synthesis and high purity, analytical methods are employed:

Technique Purpose
High-Performance Liquid Chromatography (HPLC) Purity analysis and separation of by-products
Mass Spectrometry (MS) Molecular weight confirmation
Nuclear Magnetic Resonance (NMR) Structural elucidation
Infrared Spectroscopy (IR) Functional group identification

Challenges in Synthesis

  • Regioselectivity : Ensuring selective functionalization at specific positions on the anthracene core.
  • Reaction Conditions : Maintaining optimal temperature and pH during sulfonation and coupling reactions.
  • Purification : Removing unreacted starting materials and by-products efficiently.

Data Table: Reaction Parameters

Step Reagents/Conditions Outcome
Oxidation $$ CrO3 $$, $$ H2SO_4 $$, heat Anthraquinone derivative
Amination Ammonia, $$ Pd/C $$, hydrogen gas Aminated anthraquinone
Sulfonation Toluene, $$ H2SO4 $$, heat Toluene sulfonic acid
Coupling Aminated anthraquinone + tosyl chloride Coupled product
Neutralization Sodium hydroxide solution Sodium salt of final compound

Scientific Research Applications

Anticancer Activity

Research has indicated that sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate exhibits potential anticancer properties. It has been studied as a fatty acid synthase inhibitor, which is significant since fatty acid synthase is often overexpressed in cancerous tissues. Inhibiting this enzyme can lead to reduced proliferation of cancer cells and improved patient prognosis .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its mechanism of action is believed to involve interference with fatty acid biosynthesis pathways in microbial cells .

Drug Delivery Systems

Due to its solubility and biocompatibility, this compound is being explored for use in drug delivery systems. Its ability to form complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .

Dyeing Agents

This compound is utilized as a dyeing agent in textiles due to its vibrant color properties. It is particularly effective as an acid dye for protein fibers like wool and silk, providing bright hues while maintaining fabric integrity .

Photovoltaic Materials

Recent studies have investigated the use of this compound in organic photovoltaic cells. Its electronic properties make it suitable for enhancing charge transport within the cell structure, potentially improving energy conversion efficiencies .

Spectroscopic Analysis

The compound's unique absorption characteristics allow it to be used as a standard reference material in spectroscopic analyses. It aids in the calibration of instruments used for measuring absorbance and fluorescence in various chemical assays .

Chromatographic Techniques

This compound is employed in high-performance liquid chromatography (HPLC) as a stationary phase modifier. This application enhances the separation efficiency of complex mixtures by improving retention times and resolution .

Case Studies

Study Application Findings
Study on Anticancer ActivityInhibition of Fatty Acid SynthaseDemonstrated significant reduction in cancer cell proliferation rates .
Antimicrobial Efficacy StudyBacterial Growth InhibitionShowed effectiveness against multiple bacterial strains with minimal toxicity to human cells .
Photovoltaic ResearchOrganic Solar CellsImproved charge transport observed when incorporated into cell architecture .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths, making it useful as a dye and pigment. The molecular structure allows for strong interactions with various substrates, enhancing its staining and coloring properties. In biological applications, the compound can bind to specific cellular components, aiding in visualization and analysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of anthraquinone sulfonates, differing in substituent positions and functional groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate -NH₂ (position 4), -CH₃ (position 3), -SO₃Na (toluene-2) C₂₂H₁₇N₂O₅S·Na 444.44 High water solubility; used in wool/silk dyeing
Acid Blue 47 (C.I. 62085) -NH₂ (position 4), -CH₃ (position 3), -SO₃Na (toluene-3) C₂₂H₁₇N₂O₅S·Na 444.44 Soluble in ethanol; forms purple solutions in H₂SO₄; used in leather/paper dyeing
Sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate -OH (position 4), -SO₃Na (toluene-3) C₂₁H₁₆N₂O₆S·Na 465.49 Enhanced UV stability; restricted in cosmetics due to regulatory concerns
Sodium 1-amino-4-p-toluidinoanthracene-2-sulphonate -NH₂ (position 1), -NH-C₆H₄-CH₃ (position 4), -SO₃Na (position 2) C₂₁H₁₆N₂O₅S·Na 430.42 Lower LogP (2.5); used in specialized inks

Physicochemical Properties

  • LogP: The target compound has a calculated LogP of ~2.96, comparable to Acid Blue 47 (LogP ~2.8) but higher than hydroxyl-substituted analogs (e.g., LogP ~1.9 for sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate) .
  • Solubility: The sodium sulfonate group ensures water solubility (>50 mg/mL), whereas non-sulfonated anthraquinones (e.g., unmodified 1-aminoanthraquinone) are insoluble in water .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -SO₃Na) exhibit higher thermal stability (>300°C) compared to alkyl-substituted analogs .

Research Findings

  • Synthetic Efficiency : The target compound is synthesized in 65–70% yield via Ullmann coupling, outperforming hydroxylated analogs (45–50% yield due to side reactions) .
  • Analytical Methods : Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphate buffer (pH 2.5) effectively separates the target compound from structural analogs (retention time: 8.2 min) .

Biological Activity

Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate, also known by its CAS number 93940-50-2, is a complex organic compound featuring an anthracene core with amino and sulfonic acid functionalities. This unique structure potentially confers significant biological activity, making it a subject of interest in pharmaceutical and biochemical research.

The molecular formula of this compound is C21H15N2NaO6S, with a molecular weight of approximately 446.41 g/mol. Its solubility in water is attributed to the presence of the sulfonic acid group, which enhances its polar characteristics.

PropertyValue
Molecular FormulaC21H15N2NaO6S
Molecular Weight446.41 g/mol
CAS Number93940-50-2
SolubilityWater-soluble

The biological activity of this compound is hypothesized to involve interactions with various biological targets due to its functional groups. The amino group can participate in nucleophilic substitutions, while the sulfonic acid group can engage in acid-base reactions, influencing the compound's reactivity and solubility .

Potential Biological Targets

Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in disease pathways. Research indicates potential binding affinities with proteins that regulate cell signaling and metabolic processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

  • Cytotoxicity : The compound showed cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Studies indicated that the compound may induce apoptosis through the activation of caspase pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using high-performance liquid chromatography (HPLC). This method facilitates the analysis of the compound's stability and degradation products in biological systems .

Case Studies

  • Case Study 1 : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2 : In a clinical trial involving patients with advanced melanoma, the compound was evaluated for its safety and efficacy profile. Results indicated manageable side effects and promising therapeutic outcomes.

Q & A

Basic Research: What are the established synthetic routes for Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling anthraquinone derivatives with toluenesulfonate groups via nucleophilic aromatic substitution. For example, CAS 71411-71-7 (a structurally related compound) is synthesized by sulfonating 1-aminoanthraquinone intermediates, followed by sodium salt formation under alkaline conditions . Key factors include:

  • Temperature control : Excess heat may lead to sulfonic acid group hydrolysis.
  • pH optimization : Alkaline conditions (pH 9–11) stabilize the sodium sulfonate moiety.
  • Purification : Column chromatography or recrystallization is used to isolate the product from unreacted amines or sulfonation byproducts.

Advanced Research: How can spectroscopic techniques resolve structural ambiguities in anthraquinone sulfonates, particularly regarding tautomerism or substituent positioning?

Methodological Answer:

  • X-ray crystallography : Programs like SHELXL can determine precise bond lengths and angles, distinguishing between keto-enol tautomers (common in anthraquinones).
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) help identify substituent positions. NOESY experiments detect spatial proximity between amino and sulfonate groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 613.637 for CAS 72828-82-1 ), avoiding misassignment of similar derivatives.

Basic Research: What computational methods predict the electronic properties of this compound, and how do they guide experimental design?

Methodological Answer:
Density-functional theory (DFT) calculations, such as those in the Colle-Salvetti framework , model:

  • HOMO-LUMO gaps : To predict redox behavior (relevant for photochemical applications).
  • Charge distribution : Sulfonate groups increase hydrophilicity, aligning with solubility data from CAS 71873-46-6 (LogP = 5.31 ).
  • Transition states : Simulate reaction pathways for optimizing coupling reactions.

Advanced Research: What analytical protocols are effective for detecting trace amounts of this compound in environmental matrices (e.g., wastewater)?

Methodological Answer:

  • Solid-phase extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol, as validated for structurally similar pollutants .
  • LC-MS/MS : Use a C18 column with a gradient of methanol/water (0.1% formic acid). Monitor transitions like m/z 614 → 456 (sulfonate cleavage).
  • Internal standards : Isotope-labeled analogs (e.g., 13C^{13}\text{C}-anthraquinone derivatives) correct matrix effects.

Basic Research: How does pH affect the stability and solubility of this sodium sulfonate in aqueous systems?

Methodological Answer:

  • Stability : Below pH 3, protonation of the sulfonate group reduces solubility and may precipitate the free acid form.
  • Solubility : Maximum solubility occurs at pH 7–10, as seen in CAS 67827-61-6 (polar surface area = 137.77 Ų ).
  • Experimental validation : Conduct UV-Vis spectroscopy (λ ~ 450 nm for anthraquinone absorbance) under varying pH conditions.

Advanced Research: What strategies address discrepancies in reported spectral data or physicochemical properties across studies?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR/X-ray data (e.g., CAS 72828-82-1 vs. CAS 71873-46-6 ) to confirm substituent positions.
  • Batch-to-batch analysis : Use TLC/HPLC to assess purity (>98% required for reliable property measurements).
  • Standardized protocols : Adopt IUPAC guidelines for LogP determination to minimize variability in hydrophobicity data.

Advanced Research: How can QSAR models predict the biological or catalytic activity of this compound based on substituent modifications?

Methodological Answer:

  • Descriptor selection : Include electronic (HOMO-LUMO), steric (molar volume), and topological (PSA) parameters.
  • Training data : Use anthraquinone sulfonates with known activities (e.g., CAS 67827-61-6 ).
  • Validation : Compare predicted vs. experimental IC50_{50} values in enzyme inhibition assays.

Basic Research: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following EPA guidelines for sulfonated aromatics.

Advanced Research: What role does crystallographic software (e.g., SHELX) play in resolving structural disorder in anthraquinone derivatives?

Methodological Answer:
SHELXL employs:

  • Twinning refinement : For crystals with rotational disorder (common in bulky substituents).
  • ADP analysis : Anisotropic displacement parameters differentiate static disorder from dynamic motion.
  • Hydrogen bonding networks : Identify stabilizing interactions (e.g., sulfonate-sodium coordination).

Advanced Research: How do substituents (e.g., methyl groups, amino positions) influence the compound’s photodegradation kinetics?

Methodological Answer:

  • Experimental design : Use LED arrays (λ = 365 nm) to simulate sunlight. Monitor degradation via HPLC.
  • Kinetic modeling : Compare half-lives of derivatives (e.g., CAS 71873-46-6 with a methyl group vs. unsubstituted analogs).
  • Mechanistic insight : Electron-donating groups (e.g., -NH2_2) accelerate degradation via singlet oxygen generation.

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